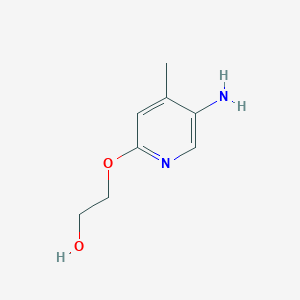

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(5-amino-4-methylpyridin-2-yl)oxyethanol |

InChI |

InChI=1S/C8H12N2O2/c1-6-4-8(12-3-2-11)10-5-7(6)9/h4-5,11H,2-3,9H2,1H3 |

InChI Key |

GPXJXZHFPGOFSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1N)OCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Amino 4 Methylpyridin 2 Yloxy Ethanol and Its Analogues

Strategies for Constructing Pyridin-2-yloxy Ether Linkages

The formation of the pyridin-2-yloxy ether bond is a critical step in the synthesis of the target molecule. This can be achieved primarily through two main strategies: nucleophilic aromatic substitution (SNA r) approaches on a pre-functionalized pyridine (B92270) ring and etherification reactions involving a pyridin-2-ol (also known as a 2-pyridone) derivative.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles, such as alkoxides, onto an electron-deficient pyridine ring. Pyridine and its derivatives are inherently electron-deficient, which makes them suitable substrates for SNA r, particularly when a good leaving group is present at the C2 or C4 position.

A plausible synthetic route towards 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol via SNA r would involve a precursor such as 2-chloro-4-methyl-5-nitropyridine. The electron-withdrawing nitro group at the C5 position further activates the pyridine ring towards nucleophilic attack at the C2 position. The reaction of this chloro-substituted pyridine with ethylene (B1197577) glycol in the presence of a base would yield the corresponding 2-(4-methyl-5-nitropyridin-2-yloxy)ethanol intermediate. Subsequent reduction of the nitro group would then provide the final product.

The synthesis of the key intermediate, 2-chloro-4-methyl-5-nitropyridine, can be achieved from 2-amino-4-methylpyridine (B118599) through a sequence of nitration, hydrolysis to the corresponding 2-hydroxy derivative, and subsequent chlorination. guidechem.com

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridin-2-yloxy Ether Formation

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield |

| 2-chloropyridine | Amine | 2-aminopyridine (B139424) derivative | Heat | Not specified |

| 2-halopyridines | Various nucleophiles | 2-substituted pyridines | Milder conditions than Chichibabin reaction | Not specified |

| 2-chloro-4-methyl-5-nitropyridine | Ethylene glycol | 2-(4-methyl-5-nitropyridin-2-yloxy)ethanol | Base (e.g., NaH) | Not specified |

This table presents examples of related reactions. Specific yield for the direct synthesis of 2-(4-methyl-5-nitropyridin-2-yloxy)ethanol was not found in the provided search results.

Etherification Reactions involving Pyridinols and Alcohol Derivatives

An alternative and widely used method for the synthesis of ethers is the Williamson ether synthesis. researchgate.netresearchgate.netmdpi.comntu.edu.sggoogle.com In the context of synthesizing the target molecule, this would involve the reaction of a 5-amino-4-methylpyridin-2-ol (B1517654) with a suitable ethanol (B145695) derivative bearing a good leaving group, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base.

The pyridin-2-ol starting material exists in equilibrium with its tautomeric form, 2-pyridone. The deprotonation of the hydroxyl group (or the N-H group in the pyridone tautomer) by a base generates a nucleophilic alkoxide (or pyridinoxide) that can then displace the halide from the ethanol derivative in an S N 2 reaction.

The synthesis of 4-amino-5-methylpyridin-2-ol (B46200) can be achieved from 2-chloro-4-amino-5-methylpyridine by reaction with potassium hydroxide (B78521) in methanol (B129727) under pressure. chemicalbook.com Another route involves dissolving 2-chloro-4-amino-5-methylpyridine in ethylene glycol. chemicalbook.com

Table 2: Examples of Williamson Ether Synthesis for Ether Formation

| Alkoxide/Phenoxide | Alkyl Halide | Product | Base |

| Sodium ethoxide | Chloroethane | Diethyl ether | - |

| Alkoxide ion | Primary alkyl halide | Ether | NaH or KH |

| 5-amino-4-methylpyridin-2-ol | 2-haloethanol | This compound | Base (e.g., K2CO3) |

This table provides general examples of the Williamson ether synthesis. A specific reported yield for the synthesis of the target molecule using this method was not found.

Introduction and Functionalization of Amino Groups on Pyridine Scaffolds

The introduction of an amino group onto the pyridine ring is a key transformation in the synthesis of the target compound. This can be accomplished through various methods, including the reduction of a nitro group or through direct amination reactions.

Reductive Amination Techniques

A common and efficient method for introducing an amino group is through the reduction of a nitro group. As mentioned previously, a synthetic strategy can involve the initial synthesis of a nitro-substituted pyridine intermediate, such as 2-(4-methyl-5-nitropyridin-2-yloxy)ethanol. The nitro group can then be reduced to the corresponding primary amine to yield the final product.

This reduction can be achieved using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas. researchgate.netyoutube.comyoutube.com This method is often clean and provides high yields. Other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid can also be used. A biocatalytic approach using nitroreductase enzymes has also been explored for the reduction of nitroarenes. researchgate.net

Table 3: Examples of Nitro Group Reduction on Pyridine Scaffolds

| Starting Material | Reducing Agent/Catalyst | Product |

| Aromatic nitro compounds | H2 / Noble metal catalyst | Aromatic amines |

| Nitroarenes | H2 / Pd/C, PtO2, or Raney Ni | Anilines |

| 2-methyl-5-nitro-pyridine | Nitroreductase | 5-amino-2-methylpyridine |

Amination Reactions in Pyridine Chemistry

Direct amination of the pyridine ring is another important strategy. The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the C2 position, using sodium amide (NaNH2) or potassium amide (KNH2). wikipedia.orgscientificupdate.com This reaction proceeds via a nucleophilic addition-elimination mechanism involving a hydride shift. wikipedia.org The reaction can be carried out at high temperatures in inert solvents or at lower temperatures in liquid ammonia. scientificupdate.com While effective for simple pyridines, its application to substituted pyridines can be influenced by the nature and position of the substituents. For instance, the Chichibabin amination of 4-methylpyridine (B42270) would be expected to yield 2-amino-4-methylpyridine. Recent modifications to the Chichibabin reaction, such as using a NaH-iodide composite, have been shown to mediate the amination under milder conditions. ntu.edu.sg

Table 4: Examples of Chichibabin Amination

| Starting Pyridine | Reagent | Product |

| Pyridine | Sodium amide (NaNH2) | 2-Aminopyridine |

| 4-tert-butylpyridine | Sodium amide (NaNH2) in xylene | 2-amino-4-tert-butylpyridine (minor product) |

| Pyridine derivatives | Sodium or potassium amides | Aminated pyridine derivatives |

Methylation and Alkylation Strategies on the Pyridine Ring

The introduction of the methyl group at the C4 position of the pyridine ring is a crucial step in the synthesis of the target compound's precursors. Various methods exist for the alkylation of pyridine rings, with regioselectivity being a key challenge.

A prominent method for the alkylation of electron-deficient heterocycles like pyridine is the Minisci reaction. nih.govwikipedia.org This reaction involves the addition of a nucleophilic alkyl radical to the protonated pyridine ring. wikipedia.org Alkyl radicals can be generated from various precursors, such as carboxylic acids via oxidative decarboxylation with silver nitrate (B79036) and a persulfate. wikipedia.org While the Minisci reaction is a powerful tool for C-H functionalization, it often yields a mixture of regioisomers. wikipedia.org However, strategies have been developed to achieve regioselective C4-alkylation, for instance, by using a removable blocking group on the pyridine nitrogen. nih.govsemanticscholar.org

Other C-H methylation strategies include metal-free methylation of pyridine N-oxides using peroxides as the methyl source. rsc.orgrsc.org Additionally, α-methylation of pyridines can be achieved using a Raney nickel catalyst with a high-boiling alcohol. researchgate.net For the synthesis of the target molecule, a starting material already containing the 4-methyl group, such as 2-amino-4-methylpyridine or 2-chloro-4-methylpyridine, is often a more practical approach. The synthesis of 2-amino-4-methylpyridine can be achieved through various routes, including a multi-step process starting from 2-(4-methylfuran) ethyl formate. google.com

Table 5: Examples of Pyridine Alkylation/Methylation

| Pyridine Derivative | Alkylating/Methylating Agent | Reaction Type | Product |

| Pyridine | Pivalic acid/AgNO3/(NH4)2S2O8 | Minisci reaction | 2-tert-butylpyridine |

| Pyridine with blocking group | Carboxylic acids | Minisci-type decarboxylative alkylation | C4-alkylated pyridines |

| Pyridine N-oxide | Peroxide | Metal-free radical methylation | 2-methylpyridine (B31789) N-oxide |

| 3-amino-2-methylaminopyridine | Methyl iodide | N-methylation | 3-methylamino-2-methylaminopyridine |

Synthetic Routes to the Ethanol Moiety and its Precursors

The introduction of the 2-hydroxyethyl ether moiety (–O–CH₂–CH₂–OH) onto a pyridine ring is a critical step in the synthesis of this compound. Several established methods in organic chemistry can be adapted for this purpose.

One of the most direct and widely used methods is the Williamson ether synthesis . wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.combyjus.com In this context, the synthesis would typically involve reacting a substituted 2-halopyridine (e.g., 2-chloro- or 2-bromo-5-amino-4-methylpyridine) with the sodium or potassium salt of ethylene glycol. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon atom bearing the leaving group (the halide). wikipedia.org To achieve selectivity for mono-alkylation and avoid the formation of diether byproducts, a large excess of ethylene glycol can be used, or one of the hydroxyl groups on ethylene glycol can be protected prior to the reaction.

Another viable route involves starting with a 2-hydroxypyridine (B17775) derivative. The hydroxyl group can be deprotonated with a strong base, such as sodium hydride (NaH), to form a pyridin-2-olate anion. youtube.com This nucleophile can then react with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide. The ring-opening of ethylene oxide by the pyridin-2-olate is an efficient method that directly yields the desired 2-hydroxyethyl ether side chain.

Furthermore, precursors to the ethanol moiety can be synthesized directly from methyl-substituted pyridines. For instance, 2-methylpyridine can react with formaldehyde (B43269) (or paraformaldehyde) under pressure in the presence of an organic base to yield 2-hydroxyethyl pyridine (also known as pyridine-2-ethanol). google.comcymitquimica.combiosynth.com This intermediate, which already contains the required ethanol group, could then undergo further functionalization of the pyridine ring to introduce the amino and methyl substituents.

Convergent and Divergent Synthetic Pathways to Complex Pyridine-Ether-Ethanol Structures

The construction of complex molecules like this compound can be approached using either convergent or divergent synthetic strategies, each offering distinct advantages.

Synthesis of the Pyridine Core : Preparing the 5-amino-4-methylpyridin-2-ol or a corresponding 2-halo derivative.

Synthesis of the Side Chain : Preparing ethylene glycol or a protected version.

Coupling : Joining the two fragments, for example, via a Williamson ether synthesis as described previously.

This modular approach allows for the efficient preparation of analogues by simply modifying one of the initial fragments. nih.gov A single-step procedure for converting N-vinyl or N-aryl amides into substituted pyridines represents a powerful convergent method, providing rapid access to highly functionalized pyridine cores. acs.org

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to create a library of structurally related compounds. nih.govnih.govacs.orgrsc.org For example, one could start with a readily available substituted pyridine and use various reactions to introduce different functional groups at different positions. A potential divergent route could start with 2-chloro-4-methyl-5-nitropyridine. This common precursor could undergo:

Nucleophilic substitution with ethylene glycol to attach the ether-ethanol side chain. Subsequently, the nitro group is reduced to an amine to yield the final product.

Alternatively, the nitro group could first be reduced, and the resulting amine protected before the ether linkage is formed.

This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, as it allows for the systematic modification of the parent structure to explore a wide range of chemical space from a single starting point.

Modern Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and scalability of synthesizing complex heterocyclic compounds, modern techniques such as continuous flow chemistry and microwave-assisted synthesis are increasingly being adopted.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, allowing for reactions to be conducted under conditions that might be hazardous in a large-scale batch reactor.

Several key pyridine synthesis reactions have been successfully adapted to flow systems:

N-Oxidation of Pyridines : The use of a packed-bed microreactor for the N-oxidation of pyridine derivatives has been shown to be a safer, greener, and more efficient process than batch methods. acs.org Such systems can operate continuously for hundreds of hours while maintaining high catalyst activity and achieving yields of up to 99%. acs.orgnih.gov

Process Optimization : The combination of continuous flow systems with automated optimization algorithms, such as Bayesian optimization, allows for the rapid identification of ideal reaction conditions (e.g., temperature, concentration, residence time) to maximize yield and production rate simultaneously. acs.org

These examples demonstrate the power of flow chemistry to make the synthesis of pyridine derivatives more efficient, safer, and suitable for large-scale industrial production. acs.orgacs.org

| Reaction Type | Technique | Key Advantages | Yield | Reference |

| Bohlmann-Rahtz Synthesis | Microwave Flow Reactor | One-step process, higher overall yield | 86% | rsc.org |

| N-Oxidation | Packed-Bed Microreactor | Safer, greener, high efficiency, stable for >800h | Up to 99% | acs.orgnih.gov |

| Pyridinium (B92312) Salt Synthesis | Continuous Flow with Bayesian Optimization | Simultaneous optimization of yield and production rate | Well-defined Pareto front generated | acs.org |

This table provides an interactive summary of the application of continuous flow chemistry in pyridine synthesis.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy directly heats the solvent and reactants through dielectric heating. This leads to rapid temperature increases, shorter reaction times, and often higher product yields and purities.

The synthesis of pyridines and other nitrogen-containing heterocycles has significantly benefited from this technology:

One-Pot Reactions : The Bohlmann-Rahtz pyridine synthesis, which traditionally involves two separate steps, can be completed in a single, one-pot procedure in as little as 10-20 minutes under microwave irradiation, with yields reaching up to 98%. nih.gov This represents a significant improvement over conventional heating methods, which are slower and often less efficient. nih.gov

Multi-Component Reactions (MCRs) : MAOS is highly effective for MCRs, where multiple starting materials are combined in a single step to form a complex product. The synthesis of various pyrazolo[3,4-b]pyridines and other functionalized pyridines has been achieved with shorter reaction times and higher yields using microwave assistance compared to conventional heating. wikipedia.orglibretexts.org

Green Chemistry : By reducing reaction times and often allowing for solvent-free conditions, microwave-assisted synthesis is considered a greener alternative to traditional methods. nih.gov

| Synthesis | Method | Reaction Time | Yield | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave-assisted (one-pot) | 10-20 min | Up to 98% | nih.gov |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional (two-step) | Hours | 81% (over two steps) | rsc.org |

| Polyfunctionalized Pyridines | Microwave-assisted ([4+2] cycloaddition) | Shorter times | Higher yields than conventional | wikipedia.org |

| Pyrazolo[3,4-b]pyridines | Microwave-assisted (MCR) | Shorter times | Higher yields than conventional | wikipedia.org |

This table provides an interactive comparison of microwave-assisted versus conventional heating methods for the synthesis of pyridine derivatives.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows it to participate in several characteristic reactions.

N-Alkylation and N-Acylation : The pyridine nitrogen can react with alkyl halides or acyl halides through a nucleophilic attack, leading to the formation of N-alkyl or N-acyl pyridinium (B92312) salts. quimicaorganica.org This reaction proceeds via the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl or acyl halide. quimicaorganica.org The presence of the electron-donating amino group on the ring enhances the nucleophilicity of the pyridine nitrogen, facilitating these reactions. While direct alkylation can sometimes be complex and lead to mixtures of products, N-functionalized pyridinium salts are common intermediates in pyridine chemistry. acs.org

N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the pyridine ring. N-oxidation is a common reaction for 3-substituted pyridines. nih.govnih.gov Catalytic systems, including those based on maleic anhydride (B1165640) derivatives with hydrogen peroxide, have also been developed for the N-oxidation of various pyridine substrates. nih.gov

| Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkyl Pyridinium Salt | quimicaorganica.orgnih.gov |

| N-Acylation | Acyl Halides (e.g., CH₃COCl) | N-Acyl Pyridinium Salt | quimicaorganica.org |

| N-Oxidation | H₂O₂, m-CPBA | Pyridine N-Oxide | tandfonline.comarkat-usa.org |

Reactivity of the Amino Group (Position 5)

The primary aromatic amino group at the C5 position is a versatile functional group that readily undergoes reactions typical of anilines.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation : The amino group reacts with acylating agents like acid chlorides or anhydrides in a nucleophilic substitution reaction to form amides. byjus.com The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl produced. byjus.com

Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. This reaction is analogous to the acylation process.

The primary aromatic amino group can be converted into a diazonium salt, which is a valuable intermediate for introducing a wide range of functional groups. The process of converting a primary aromatic amine to its corresponding diazonium salt is known as diazotization. byjus.com

The reaction is initiated by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). youtube.com The mechanism involves the formation of a nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the pyridyldiazonium ion. byjus.com

Diazonium salts of aminopyridines are known to be reactive intermediates. rsc.orgtnpu.edu.ua Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Potential transformations include:

Halogenation : Reaction with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively. wikipedia.org

Cyanation : Treatment with CuCN introduces a cyano group. masterorganicchemistry.com

Hydroxylation : Heating the diazonium salt in an aqueous acidic solution replaces the amino group with a hydroxyl group. rsc.org

The amino group can undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com The formation of imines is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed. nih.gov While the reaction can proceed under neutral conditions, it is often accelerated by an acid catalyst. masterorganicchemistry.com Imines derived from 2-aminopyridine (B139424) are known, though they can be susceptible to hydrolysis, especially in the presence of water. researchgate.net

| Reaction Type | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide | byjus.com |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | biosynth.com |

| Diazotization | NaNO₂, HCl (0-5 °C) | Pyridyldiazonium Salt | byjus.comrsc.org |

| Condensation | Aldehydes, Ketones | Imine (Schiff Base) | masterorganicchemistry.comnih.gov |

Transformations of the Methyl Group (Position 4)

The methyl group at the C4 position, while generally stable, can be made to react under specific conditions, most notably through oxidation.

The methyl group attached to the pyridine ring can be oxidized to various higher oxidation states, such as a carboxyl group (-COOH). This transformation is a common strategy in the synthesis of pyridinecarboxylic acids from their methylpyridine (picoline) precursors. researchgate.netacs.orgacs.org

Various oxidizing agents can be employed for this purpose:

Strong Oxidizing Agents : Reagents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. wikipedia.org

Catalytic Oxidation : More modern and industrially relevant methods involve catalytic oxidation using air or oxygen. google.com These processes often use catalysts based on transition metals like cobalt and manganese, sometimes in combination with radical initiators like N-hydroxyphthalimide (NHPI). researchgate.netacs.org The oxidation of 4-methylpyridine (B42270) (γ-picoline) to 4-pyridinecarboxylic acid (isonicotinic acid) is a well-established industrial process. acs.orgwikipedia.orgmdpi.com Under certain vapor-phase catalytic conditions, it is possible to form the intermediate 4-pyridinecarboxaldehyde. google.com

| Reaction Type | Typical Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄; O₂ with Co(OAc)₂/Mn(OAc)₂/NHPI | 4-Carboxypyridine derivative | researchgate.netacs.orgwikipedia.org |

Halogenation at the Alkyl Moiety

Direct halogenation of the ethyl group of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol, while not extensively reported in the literature for this specific molecule, can be predicted based on fundamental principles of radical chemistry. The reaction would involve the substitution of a hydrogen atom on the alkyl chain with a halogen (Cl, Br).

This transformation typically proceeds via a free radical mechanism, initiated by ultraviolet (UV) light or heat. The process involves three key stages: initiation, propagation, and termination. The propagation steps involve the abstraction of a hydrogen atom from the alkyl chain by a halogen radical, followed by the reaction of the resulting carbon-centered radical with a halogen molecule.

The regioselectivity of this reaction is dependent on the stability of the radical intermediate. In the case of the 2-ethoxy chain, the two possible radical intermediates are primary and secondary-like in character, with the radical at the carbon adjacent to the ether oxygen being potentially stabilized by the adjacent oxygen atom. However, the presence of the electron-rich and reactive aminopyridine ring could lead to competing reactions, such as ring halogenation, under these conditions.

Table 1: Plausible Reagents and Conditions for Radical Halogenation

| Halogenating Agent | Initiator | Expected Product(s) |

| Cl₂ | UV light or heat | 2-(5-Amino-4-methylpyridin-2-yloxy)-1-chloroethane and/or 2-(5-Amino-4-methylpyridin-2-yloxy)-2-chloroethane |

| Br₂ | UV light or heat | 2-(5-Amino-4-methylpyridin-2-yloxy)-1-bromoethane and/or 2-(5-Amino-4-methylpyridin-2-yloxy)-2-bromoethane |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) | Primarily 2-(5-Amino-4-methylpyridin-2-yloxy)-1-bromoethane |

Reactions of the Ethanol (B145695) Hydroxyl Group

The primary hydroxyl group of the ethanol moiety is a versatile functional handle that can participate in a variety of chemical transformations, including esterification, etherification, oxidation, and conversion to leaving groups.

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. For example, reaction with acetic anhydride in the presence of a base like pyridine would yield 2-(5-Amino-4-methylpyridin-2-yloxy)ethyl acetate.

Etherification , on the other hand, involves the formation of a new ether linkage. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 2-(5-Amino-4-methylpyridin-2-yloxy)ethyl methyl ether.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(5-Amino-4-methylpyridin-2-yloxy)acetaldehyde.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will oxidize the primary alcohol all the way to the carboxylic acid, 2-(5-Amino-4-methylpyridin-2-yloxy)acetic acid. This transformation is analogous to the metabolism of the structurally related 2-phenoxyethanol, which is oxidized in biological systems to 2-phenoxyacetic acid.

Table 2: Common Oxidizing Agents and Their Products

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-(5-Amino-4-methylpyridin-2-yloxy)acetaldehyde |

| Dess-Martin periodinane (DMP) | 2-(5-Amino-4-methylpyridin-2-yloxy)acetaldehyde |

| Potassium permanganate (KMnO₄) | 2-(5-Amino-4-methylpyridin-2-yloxy)acetic acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-(5-Amino-4-methylpyridin-2-yloxy)acetic acid |

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions.

Reaction with hydrogen halides (HBr or HCl) can convert the alcohol into the corresponding alkyl halide, 2-(5-Amino-4-methylpyridin-2-yloxy)ethyl bromide or chloride, respectively. This reaction typically proceeds via an Sₙ2 mechanism for primary alcohols. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective reagents for this transformation, often used in the presence of a base like pyridine.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Cleavage and Rearrangement Reactions of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. The most common method for cleaving aryl alkyl ethers is treatment with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. In this case, with a primary alkyl group and an aryl group, the reaction is likely to proceed via an Sₙ2 mechanism. The first step is the protonation of the ether oxygen by the strong acid. Then, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, which is the primary carbon of the ethanol moiety. This results in the cleavage of the C-O bond and the formation of 5-amino-4-methylpyridin-2-ol (B1517654) and a 2-haloethanol.

Given the primary nature of the ethanol group, rearrangements are not typically expected under these conditions. The alternative Sₙ1 pathway, which would involve the formation of a carbocation, is less favorable for primary systems.

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SₙAr) reaction, a common method for the formation of aryl ethers. A plausible synthetic route involves the reaction of a 2-halo-5-amino-4-methylpyridine with ethylene (B1197577) glycol in the presence of a base.

The mechanism of this transformation likely follows the general SₙAr pathway. The reaction is initiated by the nucleophilic attack of the deprotonated ethylene glycol (the alkoxide) on the carbon atom of the pyridine ring bearing the halogen. This attack is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex. In the final step, the leaving group (the halide) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

The choice of base is crucial for deprotonating the ethylene glycol to form the nucleophilic alkoxide. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridine derivatives, especially those bearing a good leaving group at the 2- or 4-position. stackexchange.comalmerja.comquora.com The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles by stabilizing the resulting negatively charged intermediate. stackexchange.comuoanbar.edu.iq

In the case of this compound, the 2-alkoxy group can potentially act as a leaving group. The SNAr mechanism in pyridines generally proceeds through a two-step addition-elimination process involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. youtube.com

Mechanism of Nucleophilic Attack:

Nucleophilic Addition: A nucleophile attacks the C-2 position of the pyridine ring, which is activated by the ring nitrogen. This leads to the formation of a tetrahedral intermediate. The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the leaving group, in this case, the 2-oxyethanol group.

The presence of the amino group at the 5-position and the methyl group at the 4-position will modulate the reactivity of the ring. The amino group is an electron-donating group by resonance, which would generally be expected to decrease the ring's susceptibility to nucleophilic attack. However, its position meta to the site of nucleophilic attack (C-2) means its deactivating effect is less pronounced than if it were at an ortho or para position. The methyl group, being weakly electron-donating, will have a minor electronic effect.

Recent studies have suggested that some SNAr reactions on heterocyclic rings may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups. nih.gov However, for an alkoxy leaving group, a stepwise mechanism involving a Meisenheimer-like intermediate is generally considered more probable.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on this compound

| Factor | Influence on Reactivity | Rationale |

| Pyridine Nitrogen | Activating | Electron-withdrawing, stabilizes the negative charge of the intermediate. stackexchange.comuoanbar.edu.iq |

| 2-Alkoxy Group | Leaving Group | Can be displaced by a strong nucleophile. |

| 5-Amino Group | Weakly Deactivating | Electron-donating group meta to the reaction center. |

| 4-Methyl Group | Weakly Deactivating | Electron-donating group. |

| Nucleophile Strength | Activating | Stronger nucleophiles are required to displace the alkoxy group. |

Acid-Base Catalyzed Processes

The reactivity of this compound can be significantly influenced by the presence of acids or bases.

Acid Catalysis:

Under acidic conditions, the pyridine ring nitrogen can be protonated. This protonation increases the electron deficiency of the pyridine ring, thereby making it more susceptible to nucleophilic attack. uoanbar.edu.iq This activation is a common strategy to enhance the rate of nucleophilic substitution on pyridines. The amino group can also be protonated in strongly acidic media, which would convert it into a strongly electron-withdrawing ammonium (B1175870) group, further activating the ring towards nucleophilic substitution.

The ethanol hydroxyl group can also undergo acid-catalyzed reactions, such as dehydration or etherification, although these would typically require more forcing conditions than the reactions involving the pyridine ring.

Base Catalysis:

In the presence of a strong base, the amino group can be deprotonated to form an amido group. This would strongly activate the ring towards electrophilic substitution, but it would significantly deactivate it for nucleophilic substitution due to the increased electron density.

Alternatively, a strong base could deprotonate the terminal hydroxyl group of the ethanol substituent, forming an alkoxide. This could potentially lead to intramolecular reactions, such as cyclization, if a suitable electrophilic site is available on the molecule or another reactant. General base catalysis can also play a role in reactions involving the hydroxyl group, for instance, by facilitating its reaction with an electrophile. rsc.org

Table 2: Potential Acid-Base Catalyzed Transformations

| Catalyst | Site of Action | Potential Transformation | Mechanism |

| Acid (H⁺) | Pyridine Nitrogen | Enhanced Nucleophilic Aromatic Substitution | Protonation increases the electrophilicity of the pyridine ring. uoanbar.edu.iq |

| Acid (H⁺) | Amino Group | Activation towards Nucleophilic Attack | Protonation forms an electron-withdrawing ammonium group. |

| Base | Amino Group | Deactivation towards Nucleophilic Attack | Deprotonation increases electron density on the ring. |

| Base | Hydroxyl Group | Formation of Alkoxide | Deprotonation can lead to subsequent reactions like intramolecular cyclization. |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map can be constructed.

The ¹H NMR spectrum of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group, the amino group, and the protons of the 2-hydroxyethoxy side chain.

The protons on the pyridine ring (H-3 and H-6) are anticipated to appear as distinct singlets in the aromatic region (typically δ 6.0-8.0 ppm), as they are not adjacent to other protons on the ring. The methyl group (-CH₃) attached to the pyridine ring will likely produce a singlet in the aliphatic region (around δ 2.1-2.3 ppm). The two methylene (B1212753) groups (-OCH₂CH₂OH) of the side chain are chemically non-equivalent and are expected to appear as two distinct triplets, due to coupling with each other, in the range of δ 3.8-4.5 ppm. The protons of the primary amine (-NH₂) and the primary alcohol (-OH) are exchangeable and often appear as broad singlets, whose chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 (Pyridine) | ~7.6 | Singlet (s) | 1H |

| H-3 (Pyridine) | ~6.4 | Singlet (s) | 1H |

| -NH₂ (Amino) | Variable (Broad) | Broad Singlet (br s) | 2H |

| -OCH₂- | ~4.3 | Triplet (t) | 2H |

| -CH₂OH | ~3.8 | Triplet (t) | 2H |

| -OH (Alcohol) | Variable (Broad) | Broad Singlet (br s) | 1H |

| -CH₃ (Methyl) | ~2.1 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbons of the substituted pyridine ring, the methyl carbon, and the two carbons of the ethoxy chain.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nanalysis.com

DEPT-90 would only show signals for CH carbons. In this molecule, the C-3 and C-6 carbons of the pyridine ring would be visible.

DEPT-135 displays CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are not observed. For this compound, C-3, C-6, and the methyl carbon would appear as positive peaks, while the two methylene carbons of the side chain would appear as negative peaks.

This information, combined with the standard broadband-decoupled ¹³C spectrum, allows for the complete assignment of all carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type |

|---|---|---|---|

| C-2 (Pyridine, C-O) | ~162 | No Signal | Quaternary |

| C-4 (Pyridine, C-CH₃) | ~146 | No Signal | Quaternary |

| C-5 (Pyridine, C-N) | ~138 | No Signal | Quaternary |

| C-6 (Pyridine) | ~135 | Positive | CH |

| C-3 (Pyridine) | ~108 | Positive | CH |

| -OCH₂- | ~69 | Negative | CH₂ |

| -CH₂OH | ~61 | Negative | CH₂ |

| -CH₃ (Methyl) | ~17 | Positive | CH₃ |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). youtube.com A key cross-peak would be observed between the signals of the -OCH₂- and -CH₂OH protons, confirming their connectivity within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. columbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak connecting the chemical shift of its proton(s) on one axis to the chemical shift of its carbon on the other axis. This allows for unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly powerful for connecting different parts of the molecule. Key correlations would include:

A cross-peak between the -OCH₂- protons and the C-2 carbon of the pyridine ring, confirming the ether linkage.

Correlations between the methyl protons (-CH₃) and the C-4 and C-3/C-5 carbons of the ring, confirming its position.

Correlations between the H-3 proton and the C-2, C-4, and C-5 carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The spectrum for this compound is expected to display characteristic absorption bands for its amine, alcohol, ether, and aromatic pyridine functionalities.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3450-3300 | Medium (two bands) |

| O-H Stretch | Alcohol (-OH) | 3500-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000-2850 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1600-1450 | Medium-Strong |

| C-O Stretch | Aryl Ether, Alcohol | 1260-1050 | Strong |

The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the O-H stretch from the alcohol, often overlapping with the N-H stretching bands of the primary amine which typically appear as two distinct peaks. dummies.commasterorganicchemistry.com Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. vscht.cz The fingerprint region (below 1500 cm⁻¹) will contain complex signals, including the strong C-O stretching vibrations from both the ether and alcohol groups. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound upon ionization, which aids in structural confirmation. wikipedia.org The molecular formula of the compound is C₈H₁₂N₂O₂, corresponding to a nominal molecular weight of 168 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 168.

Analysis of the fragmentation pattern can provide further structural evidence. Common fragmentation pathways for this molecule could include: libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol, leading to the loss of a CH₂OH radical (mass = 31), resulting in a fragment at m/z 137.

Ether Cleavage: Cleavage of the bond between the ethoxy side chain and the pyridine ring, which could lead to fragments corresponding to the aminomethylpyridine portion (e.g., at m/z 123 after rearrangement) and the ethoxy portion.

Loss of the entire side chain: Cleavage at the aryl-oxygen bond could result in a fragment corresponding to the 5-amino-4-methylpyridin-2-ol (B1517654) ion.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. researchgate.net For C₈H₁₂N₂O₂, the calculated exact mass of the monoisotopic molecular ion [M+H]⁺ is 169.09715. Observing this value in an HRMS analysis provides unequivocal confirmation of the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The aminopyridine chromophore within the molecule is primarily responsible for its characteristic UV absorption.

The electronic spectrum of aminopyridine derivatives typically displays absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy, and the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are sensitive to the solvent environment. sciforum.net For instance, in a polar solvent, the position of these absorption maxima can shift.

Table 1: Representative UV-Vis Spectral Data for Aminopyridine Derivatives in Ethanol (B145695)

| Compound | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 2-Aminopyridine (B139424) | ~270 | Not specified | nih.gov |

| Substituted 2-Aminopyridine | 350 - 437 | Not specified | sciforum.net |

Note: This data is illustrative for related compounds and the exact values for this compound may differ.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. cmes.org

For the analysis of aminopyridines, the mobile phase often consists of a mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. cmes.orgsielc.com The pH of the buffer can be adjusted to control the ionization state of the amino group, thereby influencing its retention on the column. Detection is commonly performed using a UV detector set at a wavelength where the aminopyridine chromophore has strong absorbance, for example, around 280 nm. cmes.org The retention time of the compound under specific HPLC conditions is a key identifier, and the peak area can be used for quantification.

Table 2: Illustrative HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Condition | Reference |

| Column | C18 | cmes.org |

| Mobile Phase | Phosphate buffer (pH 7.0) and Methanol (90:10) | cmes.org |

| Flow Rate | 0.5 mL/min | cmes.org |

| Detection | UV at 280 nm | cmes.org |

| Column Temperature | 35 °C | cmes.org |

Note: These are typical conditions for aminopyridine analysis and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which contains polar functional groups (-NH2 and -OH), derivatization may be necessary to increase its volatility and thermal stability for GC analysis.

Following separation on the GC column, the molecules are ionized, typically by electron ionization (EI), which results in the formation of a molecular ion and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule and can be used for its identification. The fragmentation pattern is determined by the structure of the molecule, with cleavage often occurring at weaker bonds or leading to the formation of stable ions or neutral fragments. For aminopyridine derivatives, characteristic fragmentation patterns can be observed that aid in structure elucidation. While specific fragmentation data for the target compound is not available, general principles of mass spectrometry suggest that fragmentation could involve the side chain and the pyridine ring.

Table 3: Common Ions in Mass Spectra of Related Aromatic Amino Compounds

| Ion Type | Description | Potential Fragment for this compound |

| Molecular Ion (M+) | The intact molecule with one electron removed. | m/z = 168 |

| Fragment Ions | Result from the cleavage of bonds in the molecular ion. | Fragments from cleavage of the ether linkage or loss of the ethanol group. |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical properties and reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group and the nitrogen atom within the ring. The LUMO would likely be distributed over the pyridine (B92270) ring as well, representing the region most susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Expected Value/Description | Significance |

| HOMO Energy | Relatively high (less negative) | Indicates good electron-donating ability. |

| LUMO Energy | Relatively low (more negative) | Indicates susceptibility to electron acceptance. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity. |

| HOMO Localization | Primarily on the aminopyridine ring. | Site of electrophilic attack. |

| LUMO Localization | Distributed across the pyridine ring. | Site of nucleophilic attack. |

Electrostatic Potential Surfaces

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This provides a visual representation of the charge distribution and allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In the ESP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These regions are prone to electrophilic attack. Positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly those of the amino and hydroxyl groups, making them susceptible to nucleophilic interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. nih.gov For a flexible molecule like this compound, which has several rotatable bonds in its ethanol (B145695) side chain, multiple low-energy conformations are possible.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape, identify the most populated conformations, and study how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov Such simulations would reveal the flexibility of the ethoxy linker and the preferred orientation of the side chain relative to the pyridine ring.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of 1H and 13C atoms. researchgate.net These predicted shifts, when compared to experimental data, can help confirm the molecular structure and assign the signals in the experimental spectrum. shd-pub.org.rs

IR (Infrared): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. sapub.org By analyzing the vibrational modes, each calculated frequency can be assigned to a specific bond stretching, bending, or wagging motion within the molecule, aiding in the interpretation of the experimental IR spectrum. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govresearchgate.net These calculations can help understand the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Expected Region/Value |

| 1H NMR | Chemical Shifts (δ) | Aromatic protons (pyridine ring): ~6.0-8.0 ppm; Methylene (B1212753) protons (-OCH2CH2OH): ~3.5-4.5 ppm; Methyl protons (-CH3): ~2.0-2.5 ppm |

| 13C NMR | Chemical Shifts (δ) | Aromatic carbons: ~100-160 ppm; Methylene carbons: ~60-70 ppm; Methyl carbon: ~15-25 ppm |

| IR | Vibrational Frequencies (cm-1) | N-H stretching (amino): ~3300-3500; O-H stretching (hydroxyl): ~3200-3600; C-N stretching: ~1250-1350; C-O stretching: ~1000-1300 |

| UV-Vis | λmax | ~250-350 nm, corresponding to π→π* transitions in the aminopyridine chromophore. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and kinetics of a reaction. For example, the synthesis of this compound or its potential metabolic pathways could be investigated using these methods.

Ligand-Based and Structure-Based Design Principles

In the context of drug discovery, computational methods are essential for designing new molecules with desired biological activities.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of a set of molecules that are known to interact with the target. nih.gov By analyzing the common structural and electronic features (pharmacophore) of these active molecules, new compounds, such as derivatives of this compound, can be designed to fit the pharmacophore model.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design can be employed. nih.gov This involves docking the ligand, in this case, this compound, into the active site of the protein to predict its binding mode and affinity. mdpi.com This information can then be used to design modifications to the ligand that would improve its interaction with the target, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic interactions. The aminopyridine scaffold is a common motif in medicinal chemistry, suggesting that this compound could serve as a valuable starting point for such design efforts. mdpi.com

Exploration of Biological Interactions and Mechanistic Studies Non Clinical

In Vitro Enzyme Inhibition Studies

Comprehensive searches of scientific databases and literature for in vitro enzyme inhibition studies specifically involving 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol yielded no publicly available data. Research on related aminopyridine scaffolds suggests potential for various enzyme interactions, but direct evidence for the subject compound is absent. nih.govnih.govmdpi.com

Inducible Nitric Oxide Synthase (iNOS) Inhibition

No specific studies detailing the inhibitory activity of this compound against inducible nitric oxide synthase (iNOS) were found in the public domain. While analogues such as 2-amino-4-methylpyridine (B118599) have been investigated as iNOS inhibitors, this specific derivative has not been characterized in published literature. nih.gov

SH2 Domain-Containing Inositol (B14025) 5'-Phosphatase 2 (SHIP2) Modulation

There is no available research data from in vitro studies to indicate that this compound acts as a modulator of SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).

Transforming Growth Factor-β Receptor Type 1 (TGF-βR1) Kinase Interactions

Interactions between this compound and Transforming Growth Factor-β Receptor Type 1 (TGF-βR1) kinase have not been described in the available scientific literature. While other molecules incorporating pyridinyl moieties have been explored as TGF-βR1 kinase inhibitors, specific data for this compound is not available. nih.govmdpi.com

Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC) Inhibition

No published studies were identified that investigated the potential of this compound to inhibit either Cyclin-Dependent Kinase 9 (CDK9) or Histone Deacetylase (HDAC) enzymes.

Receptor Binding Assays in Isolated Systems

A thorough search for receptor binding assays conducted in isolated systems to characterize the affinity of this compound for specific biological receptors did not yield any results.

In Vitro Biological Activity Screening in Non-Human Cell Lines

Screening studies of this compound to assess its biological activity, such as cytotoxicity or other phenotypic effects, in non-human cell lines have not been reported in the peer-reviewed scientific literature. nih.govtheprismlab.orgbiorxiv.org

Insufficient Data Available for "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific, publicly available research on the chemical compound This compound pertaining to its biological interactions and mechanistic studies as outlined in the requested article structure.

The performed searches did not yield any specific studies detailing the antimicrobial, anti-fibrotic, or Akt pathway-modulating activities of this particular compound. Furthermore, no structure-activity relationship (SAR) studies focusing on this compound and its close analogues were found.

While general information on the biological activities of broader classes of pyridine (B92270) derivatives is available, this information is not directly applicable to the specific compound and therefore cannot be used to generate the requested scientifically accurate and focused article. The strict requirement to focus solely on "this compound" and to provide detailed research findings and data tables cannot be met with the currently available information.

Therefore, the generation of the requested article is not possible at this time due to the absence of specific research data for the target compound.

Role As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of More Complex Heterocyclic Systems

The structure of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol, containing a primary aromatic amine and a hydroxyl group, makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic systems. The amino group on the pyridine (B92270) ring can readily undergo reactions such as diazotization followed by substitution, or condensation with carbonyl compounds to form Schiff bases, which can then be used in cyclization reactions to build fused heterocyclic rings. nih.gov

For instance, aminopyridine derivatives are known to be key starting materials in the synthesis of fused heterocycles like imidazopyridines, triazolopyridines, and pyrazolopyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.com The presence of the flexible ethanol (B145695) side chain offers further opportunities for intramolecular cyclization reactions, potentially leading to the formation of novel macrocyclic structures or other complex polycyclic systems. While specific examples detailing the use of this compound in these exact transformations are not extensively documented in publicly available literature, the known reactivity of its functional groups strongly suggests its utility in this capacity.

The general strategies for synthesizing such systems often involve multi-step sequences. A hypothetical reaction pathway could involve the initial acylation or sulfonation of the amino group, followed by a base-catalyzed cyclization involving the hydroxyl group of the side chain. Alternatively, the amino group could be used as a nucleophile to attack an electrophilic center in another molecule, leading to the formation of a larger heterocyclic framework.

Integration into Polymeric Materials or Functional Materials

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, presents opportunities for its incorporation into polymeric materials. These functional groups can act as points for polymerization or for grafting onto existing polymer backbones. For example, the hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters, while the amino group can react with diisocyanates to form polyureas or with epoxides to form epoxy resins.

For instance, poly(amino acid)s are a class of biodegradable polymers with significant potential in biomedicine. The synthesis of such polymers can be achieved through the ring-opening polymerization of 2,5-diketopiperazines, which are derived from amino acids. whiterose.ac.uk While not a direct application, this highlights the utility of amino and acid/ester functionalities in polymer synthesis, analogous to the functional groups present in the title compound.

Chelation and Coordination Chemistry with Metal Ions

The pyridine nitrogen and the oxygen and nitrogen atoms of the side chain in this compound provide potential coordination sites for metal ions. The ability of a molecule to bind to a central metal atom at two or more points is known as chelation, and such molecules are referred to as chelating ligands. The arrangement of donor atoms in this compound could allow it to act as a bidentate or even a tridentate ligand, forming stable chelate rings with various metal ions.

The coordination chemistry of aminopyridine derivatives is well-established, with the pyridine nitrogen and the exocyclic amino group often participating in metal binding. researchgate.net The additional ether oxygen and terminal hydroxyl group in the side chain of this compound could also be involved in coordination, leading to the formation of stable five- or six-membered chelate rings, which are thermodynamically favored. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

While specific studies on the chelation behavior of this compound are not prevalent in the literature, the principles of coordination chemistry strongly support its potential as a versatile chelating ligand.

Formation of Ligands for Catalysis

Metal complexes derived from pyridine-based ligands have found extensive applications in asymmetric catalysis. researchgate.net The chiral environment created by optically active ligands coordinated to a metal center can induce enantioselectivity in a variety of chemical transformations. Although this compound is itself achiral, it can be derivatized to introduce chiral centers, for instance, by reacting the amino or hydroxyl group with a chiral molecule.

Furthermore, metal complexes of aminopyridine derivatives have been shown to catalyze various organic reactions. For example, copper, cobalt, nickel, and manganese complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand have demonstrated catalytic activity in the Henry reaction. ias.ac.in The structural similarities suggest that metal complexes of this compound could also exhibit catalytic properties. The electronic properties of the pyridine ring and the steric environment around the metal center, which can be tuned by modifying the ligand, are crucial factors in determining the catalytic activity and selectivity of the resulting complex. nih.gov

Use in Prodrug Strategies (Academic Focus)

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic and/or pharmacodynamic properties. This strategy is often employed to enhance solubility, increase permeability across biological membranes, or achieve targeted drug delivery. The active drug is then released in vivo through enzymatic or chemical cleavage of the promoiety.

The amino and hydroxyl groups of this compound make it a candidate for derivatization in academic studies focused on prodrug design. For instance, the amino group could be acylated with an amino acid to form an amide linkage. Such amino acid prodrugs can leverage amino acid transporters for improved absorption. nih.gov Similarly, the hydroxyl group could be esterified with a promoiety that is susceptible to cleavage by esterases present in the body. nih.gov

The stability of the prodrug linkage is a critical factor, and it needs to be stable enough to allow the prodrug to reach its target site but labile enough to release the active drug in a timely manner. nih.gov While there is no direct evidence of this compound being used in prodrug strategies, its functional groups are amenable to the types of chemical modifications commonly employed in this field of research. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While standard synthetic routes to substituted pyridines exist, future research should focus on developing more sustainable and efficient methods for the synthesis of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol and its analogs. Modern synthetic strategies prioritize environmental compatibility, atom economy, and operational simplicity.

Key avenues for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the target molecule can drastically reduce waste, time, and resource consumption. nih.govnih.gov Research could target an MCR that builds the substituted pyridine (B92270) core and installs the side chain simultaneously. acs.orgacs.org

Green Catalysis: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized resins, offers advantages in terms of reusability and ease of separation from the reaction mixture. acs.org Investigating such catalysts for the key bond-forming steps in the synthesis would be a significant step towards a greener process.

Biocatalysis: The application of enzymes for chemical transformations represents a highly sustainable approach. mdpi.comresearchgate.net Future work could explore the use of enzymes like transaminases or hydroxylases to introduce the amino or hydroxyl functionalities with high selectivity and under mild, aqueous conditions, thereby avoiding harsh reagents and protecting group chemistry. researchgate.net

Flow Chemistry: Continuous flow synthesis allows for enhanced reaction control, improved safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could lead to higher yields and purity.

| Methodology | Potential Advantages | Research Goal |

|---|---|---|

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. nih.gov | Design a one-pot reaction combining precursors for the pyridine ring and side chain. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.com | Utilize transaminases for selective amination of a ketone precursor. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. acs.org | Employ MOFs or supported catalysts for C-O or C-N bond formation. |

| Flow Chemistry | Improved safety, scalability, and process control. | Develop a continuous manufacturing process for the target compound. |

Comprehensive Mechanistic Understanding of Undiscovered Reactions

The reactivity of the this compound scaffold is largely unexplored. A detailed mechanistic investigation of its potential reactions is crucial for unlocking its full synthetic utility. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding transition states. mdpi.comnih.gov

Future research should focus on:

Computational Modeling: Using DFT to model the electronic structure of the molecule can predict sites of electrophilic and nucleophilic attack. This can guide the discovery of new reactions, such as selective halogenation, nitration, or acylation on the pyridine ring or the amino group. acs.org

Reaction Pathway Analysis: For potential reactions, such as cycloadditions or rearrangements, DFT can be used to map the entire reaction pathway, identify intermediates, and calculate activation energies. mdpi.com This would provide a fundamental understanding of the factors controlling reaction outcomes and selectivity.

Experimental Validation: Combining computational predictions with experimental studies, including kinetic analysis and intermediate trapping, will be essential to validate the proposed mechanisms and build a robust understanding of the compound's chemical behavior.

Rational Design of Derivatives for Specific Biological Targets (Non-Clinical)

The aminopyridine moiety is a well-established pharmacophore present in numerous biologically active compounds. rsc.org The core structure of this compound serves as an excellent starting point for the rational design of new derivatives aimed at specific, non-clinical biological targets. Analogs of aminopyridine have been successfully designed as inhibitors of enzymes like tropomyosin receptor kinase (TRK), VEGFR-2, and inducible nitric oxide synthase (iNOS). nih.govnih.govnih.gov

A systematic approach to derivative design would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by systematically modifying each part of the molecule (the amino group, the methyl group, the ether linkage, and the terminal alcohol) and evaluating their activity against a target of interest. rsc.org

Computational Docking: Using molecular docking simulations to predict how designed derivatives might bind to the active site of a target protein. nih.gov This can help prioritize which compounds to synthesize, saving time and resources.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties to optimize binding, selectivity, and physicochemical properties.

| Modification Site | Example Modification | Rationale / Potential Target Class |

|---|---|---|

| Amino Group (C5) | Acylation, sulfonation, alkylation. | Modulate hydrogen bonding potential and polarity (e.g., Kinase inhibitors). researchgate.net |

| Pyridine Ring | Introduction of halogens or other substituents at C3 or C6. | Alter electronic properties and create new interaction points (e.g., Enzyme inhibitors). nih.gov |

| Ethoxy-ethanol Side Chain | Vary chain length, replace terminal -OH with -F, -CN, or -COOH. | Explore new binding pockets and improve pharmacokinetic properties. nih.gov |

Exploration of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyridine-based ligands are fundamental building blocks in coordination-driven self-assembly, where the directional nature of metal-ligand bonds is used to construct discrete, well-defined architectures like polygons and polyhedra. nih.govnih.govrsc.org

The multiple functional groups on this compound make it a highly promising candidate for building complex supramolecular systems:

Coordination-Driven Self-Assembly: The pyridine nitrogen can act as a ligand for metal ions (e.g., Pd(II), Pt(II)). By designing complementary ditopic ligands, this compound could be incorporated as a functional "corner" or "edge" piece in the formation of metallacycles. nih.gov

Hydrogen-Bonding Networks: The amino group and the terminal hydroxyl group are excellent hydrogen bond donors and acceptors. This opens avenues for creating one-, two-, or three-dimensional networks based purely on hydrogen bonding, or in combination with metal coordination. rsc.org

Functional Materials: By derivatizing the terminal hydroxyl group with photoactive or electroactive moieties, it may be possible to create self-assembled materials with interesting optical or electronic properties, where the supramolecular structure dictates the arrangement and interaction of the functional units.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough characterization is essential for any new compound and its derivatives. Beyond routine analysis, advanced spectroscopic techniques can provide deep insights into the structure, dynamics, and interactions of this compound.

Future research should employ:

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, HMBC, and NOESY will be crucial for the unambiguous assignment of protons and carbons, especially in complex derivatives or supramolecular assemblies. researchgate.netipb.pt

Variable-Temperature (VT) NMR: VT-NMR can be used to study dynamic processes such as hindered rotation around single bonds (e.g., the C-O ether bond) or to monitor the thermodynamics of self-assembly processes.

Solid-State NMR: For crystalline derivatives or polymeric materials, solid-state NMR can provide structural information that is not accessible from solution-state studies.

Advanced Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) are invaluable for characterizing the large, non-covalent structures formed in supramolecular self-assembly. bohrium.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. research.google Applying these tools to the study of this compound could significantly accelerate its development.